Chemical structure and properties of 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid
An In-depth Technical Guide to 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid: Structure, Properties, and Synthetic Pathways Executive Summary: The N-benzylpiperidine scaffold is a cornerstone in modern medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid: Structure, Properties, and Synthetic Pathways
Executive Summary: The N-benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] This guide provides a comprehensive technical overview of a specific derivative, 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid, a molecule designed for further elaboration in drug discovery programs. We will dissect its structural attributes, predict its physicochemical properties based on close analogs, delineate a plausible synthetic route from its ketone precursor, and explore its potential applications as a versatile intermediate for creating chemical libraries aimed at targets such as cholinesterases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their work.
Introduction to the N-Benzylpiperidine Scaffold
The piperidine ring is a ubiquitous heterocyclic motif in pharmaceutical sciences, valued for its three-dimensional structure and its ability to engage with biological targets.[3] When functionalized with an N-benzyl group, the resulting scaffold gains lipophilicity, which can enhance membrane permeability, and provides opportunities for crucial cation-π interactions with protein targets.[2] This motif is famously exemplified in the structure of Donepezil, a leading acetylcholinesterase (AChE) inhibitor used for the symptomatic treatment of Alzheimer's disease.[1][4]
The subject of this guide, 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid, incorporates several key features:
An N-benzyl group for potential target engagement and favorable pharmacokinetic properties.
Gem-dimethyl groups at the C3 position, which introduce conformational rigidity and can shield adjacent functional groups from metabolic degradation.
A carboxylic acid at the C4 position, serving as a versatile chemical handle for derivatization into esters, amides, and other functional groups, making it an ideal starting point for generating compound libraries for structure-activity relationship (SAR) studies.
This guide aims to provide a detailed technical profile of this compound, from its fundamental chemical properties to its practical synthesis and potential applications.
Chemical Structure and Nomenclature
The structural identity of a molecule is the foundation of its chemical and biological behavior.
Piperidine Core: A saturated six-membered heterocycle containing nitrogen, providing a robust and conformationally flexible (though restricted in this case) backbone.
N-Benzyl Substituent: A phenylmethyl group attached to the piperidine nitrogen.
Gem-Dimethyl Group: Two methyl groups on the same carbon atom (C3), which restricts ring flipping and influences the spatial orientation of the adjacent carboxylic acid.
Carboxylic Acid: A key functional group at the C4 position that imparts acidic properties and serves as a primary point for chemical modification.
Physicochemical Properties
Property
Value (Predicted/Inferred)
Source/Basis
Molecular Weight
247.34 g/mol
Calculated
Boiling Point (°C)
>318 °C
Inferred from precursor (317.995 °C at 760 mmHg)[5]
The most logical and efficient synthesis of 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid begins with its corresponding ketone precursor, which is commercially available. The proposed pathway involves the oxidation of the ketone.
Thermodynamic Solubility Profile of 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid
Executive Summary & Compound Architecture The thermodynamic solubility of 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid is not a singular value but a dynamic profile governed by its ampholytic nature.[1] As a zwitte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Architecture
The thermodynamic solubility of 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid is not a singular value but a dynamic profile governed by its ampholytic nature.[1] As a zwitterionic intermediate often employed in the synthesis of GPCR ligands and peptidomimetics, its solubility landscape is defined by the interplay between its lipophilic scaffold (benzyl + gem-dimethyl piperidine) and its ionizable termini (tertiary amine + carboxylic acid).
This guide provides a rigorous framework for characterizing the equilibrium solubility of this specific scaffold, moving beyond simple kinetic estimates to establish a thermodynamic baseline critical for solid-state form selection and formulation design.
Physicochemical Identity[1][2]
Chemical Structure: A piperidine core substituted with a benzyl group at
, a carboxylic acid at , and a gem-dimethyl group at .
Classification: Ampholyte (Zwitterionic at neutral pH).
Theoretical Framework: The Solubility-pH Interplay
For 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid, aqueous solubility (
) is strictly pH-dependent.[1] The profile follows a U-shaped curve characteristic of amino acid-like molecules, where minimum solubility (, intrinsic solubility) occurs near the isoelectric point ().
Ionization Equilibria
The molecule exists in three primary states depending on the bulk pH:
Cationic State (
): Protonated amine () and protonated acid (). High solubility.
Zwitterionic State (
): Protonated amine () and deprotonated acid (). Net neutral charge. Lowest solubility ().
Anionic State (
): Deprotonated amine () and deprotonated acid ().[1] High solubility.
Thermodynamic Species Diagram
The following directed graph illustrates the equilibrium shifts that dictate the solubility profile.
Figure 1: Ionization equilibria and solid-state interface for 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid.
Check: Visual turbidity must be present. If the solution is clear, add more solid until a suspension persists.
Equilibration:
Incubate vials at 25°C ± 1°C (or 37°C for biorelevance) on a rotary shaker or orbital mixer (500 rpm).
Duration: 24 to 72 hours. Note: Zwitterions often crystallize slowly; 72h is recommended for the pH 7.4 sample to ensure the crystal lattice is stable.
Phase Separation:
Centrifuge samples at 10,000 rpm for 10 minutes OR filter using a PVDF syringe filter (0.22 µm).
Critical Step: Pre-saturate the filter with a small volume of supernatant to prevent drug loss due to adsorption.
Quantification:
Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water).
Analyze via HPLC-UV (254 nm for benzyl chromophore) or LC-MS.[1]
pH Verification:
Measure the pH of the supernatant at the end of the experiment. The dissolving solid can shift the bulk pH; the final pH is the true data point.
Data Analysis & Interpretation
The Henderson-Hasselbalch Profiling
For an ampholyte, the total solubility
at a specific pH is calculated relative to the intrinsic solubility () of the zwitterion:
[1]
(Intrinsic Solubility): The solubility measured at the pH where the molecule is least soluble (typically pH 6.5–7.5 for this scaffold).
Gem-Dimethyl Effect: The 3,3-dimethyl substitution increases steric bulk and lipophilicity.[1] Expect
to be 2–5x lower than the non-methylated parent (1-benzylpiperidine-4-carboxylic acid).[1]
Temperature Dependence (Van't Hoff Analysis)
To understand the energy of solution, perform the shake-flask experiment at three temperatures (e.g., 25°C, 37°C, 50°C). Plot
vs .
Endothermic Dissolution: If solubility increases with heat (typical for stable crystalline zwitterions),
is positive.
Implication: High lattice energy (high melting point) correlates with lower solubility and higher temperature sensitivity.
Analytical Workflow Diagram
Figure 2: Standardized workflow for thermodynamic solubility assessment.
Strategic Implications for Development
Solid State Risk
The presence of the gem-dimethyl group at C3 creates a rigid conformation.[1] While this often improves metabolic stability (blocking metabolism at the alpha-position), it can lead to efficient crystal packing.
Risk: If the melting point is >200°C, the intrinsic solubility (
) at pH 7.4 may be .
Mitigation: Salt screening (e.g., Hydrochloride or Methanesulfonate salts) is recommended to improve dissolution kinetics, although the equilibrium solubility of the salt will revert to the free zwitterion solubility in buffered media.
Formulation Windows[1]
Oral Liquid: Avoid neutral pH. Target pH < 4 (citrate buffer) for maximum solubility.
IV Formulation: Requires co-solvents (cyclodextrins) or pH adjustment if the target concentration exceeds
.
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link
Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1] Link
PubChem Compound Summary. (2025). 1-Benzylpiperidine-4-carboxylic acid (Analog Data). National Center for Biotechnology Information. Link
Kerns, E. H., & Di, L. (2008).[3] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. Link
The Thorpe-Ingold Effect in Action: Unlocking Bioactivity with 3,3-Dimethyl Piperidine Carboxylic Acids
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of th...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutics and clinical candidates.[1][2] Its prevalence stems from its ability to present key pharmacophoric elements—a basic nitrogen, a carboxylic acid, and a conformationally constrained ring system—in a well-defined three-dimensional space. However, subtle modifications to this core structure can induce profound changes in biological activity. This technical guide delves into a specific, yet powerful, substitution pattern: the gem-dimethyl group at the C3 position. We will explore the multifaceted role of the 3,3-dimethyl substitution, moving beyond simple structure-activity relationships to uncover the underlying principles of conformational control, metabolic stability, and receptor interaction that this single modification governs.
The Gem-Dimethyl Group: A Strategic Tool for Conformational Control
The piperidine ring, much like cyclohexane, predominantly exists in a low-energy chair conformation.[3] This conformation is not static; the ring can undergo inversion, flipping between two distinct chair forms. Substituents on the ring can occupy either axial or equatorial positions, and the energetic favorability of one over the other dictates the conformational landscape of the molecule.
The introduction of a 3,3-dimethyl group dramatically alters this landscape. This substitution serves as a "conformational lock," restricting the ring's ability to invert and biasing the equilibrium towards a specific chair conformation. This phenomenon, an intramolecular example of the Thorpe-Ingold effect, arises from the steric hindrance imposed by the two methyl groups. The gem-dimethyl group effectively compresses the internal bond angle at C3, which in turn influences the angles and torsional strain throughout the ring, favoring a conformation that minimizes steric clashes. This pre-organization of the scaffold can significantly enhance binding affinity by reducing the entropic penalty of the molecule adopting its bioactive conformation upon binding to a receptor.
Caption: A streamlined workflow for determining compound binding affinity.
Protocol: In Vitro Metabolic Stability Assay
This protocol assesses the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.
Materials:
Pooled liver microsomes (e.g., human, rat, or dog).
NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, NADP⁺).
Phosphate buffer (e.g., 100 mM, pH 7.4).
Test compound (1 mM stock in DMSO).
Positive control compound with known metabolic fate (e.g., Verapamil).
Reaction quenching solution (e.g., ice-cold acetonitrile with an internal standard).
LC-MS/MS system for analysis.
Methodology:
Preparation: Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
Reaction Initiation:
In a microcentrifuge tube, combine the phosphate buffer, microsomal suspension, and test compound (final concentration typically 1 µM).
Pre-incubate this mixture for 5 minutes at 37°C.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time-Point Sampling:
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
Analysis: Transfer the supernatant to an analysis plate or vial. Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
Plot the natural log of the percentage of the parent compound remaining versus time.
The slope of the linear regression of this plot is the elimination rate constant (k).
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Intrinsic clearance (CLint) can be calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [microsomal protein concentration]).
Conclusion
The 3,3-dimethyl substitution on a piperidine carboxylic acid is far more than a simple structural embellishment. It is a strategic design element that exerts profound control over the molecule's three-dimensional shape, its interaction with biological targets, and its metabolic fate. By locking the piperidine ring into a preferred conformation, it can enhance binding affinity and engineer receptor selectivity. Simultaneously, it acts as a metabolic shield, protecting the molecule from enzymatic degradation and improving its pharmacokinetic properties. For drug development professionals, understanding and leveraging the power of the 3,3-dimethyl group can be a key step in transforming a promising lead compound into a viable clinical candidate.
References
Nielsen, E. B., et al. (n.d.). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. PubMed.
(n.d.). WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists. Google Patents.
Berardi, F., et al. (2011). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. PubMed.
(n.d.). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. PubMed Central.
(n.d.). Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability. Benchchem.
(n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate.
Colabufo, N. A., et al. (2005). Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. Journal of Medicinal Chemistry, 48(26), 8237-44.
(2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
Krogsgaard-Larsen, P., et al. (n.d.). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. PubMed.
(n.d.). Investigation of the N-Substituent Conformation Governing Potency and μ Receptor Subtype-Selectivity in (+)-(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)- piperidine Opioid Antagonists. Journal of Medicinal Chemistry.
(n.d.). Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. ResearchGate.
(n.d.). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Benchchem.
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226.
Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
(2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.
(n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar.
(2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
(n.d.). Synthesis of 3,3-dimethyl pipecolic acid. PrepChem.com.
Rooks, R., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4824-4828.
(n.d.). a) Different modalities of piperidine-containing drugs and drug.... ResearchGate.
An In-depth Technical Guide to the pKa Values and Ionization States of 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Molecular Structure and Ionizable Groups 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid is an amphiprotic molecule, meaning it possesses both acidic and...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Ionizable Groups
1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid is an amphiprotic molecule, meaning it possesses both acidic and basic functional groups.[1] Specifically, it contains:
A carboxylic acid (-COOH) group, which is acidic.
A tertiary amine within the piperidine ring, which is basic.
The interplay of these two groups dictates the molecule's overall charge and behavior at different physiological pH values. The presence of a benzyl group on the piperidine nitrogen and two methyl groups at the 3-position introduces steric and electronic effects that modulate the pKa values of the ionizable centers.
Predicted pKa Values and Influencing Factors
The pKa is the pH at which a functional group is 50% ionized and 50% unionized.[2] For 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid, we can predict two distinct pKa values:
pKa1 (Carboxylic Acid): The pKa of the carboxylic acid group is expected to be in the range of 3.5 - 4.5 . This is influenced by the electron-withdrawing inductive effect of the nearby protonated piperidine nitrogen, which stabilizes the carboxylate anion and makes the proton more acidic (lower pKa) than a simple alkyl carboxylic acid. For comparison, the pKa of the carboxylic acid group in N-Boc-piperidine-4-carboxylic acid is approximately 4.7.[3]
pKa2 (Tertiary Amine): The pKa of the tertiary amine in the piperidine ring is predicted to be in the range of 8.5 - 9.5 . The presence of the electron-withdrawing benzyl group will slightly decrease the basicity of the nitrogen compared to an unsubstituted piperidine (pKa ~11).[4] The gem-dimethyl groups at the 3-position can also influence the pKa through steric hindrance, potentially affecting the solvation of the protonated amine and slightly lowering its pKa.
Table 1: Predicted pKa Values and Structural Influences
Ionizable Group
Predicted pKa Range
Key Influencing Factors
Carboxylic Acid
3.5 - 4.5
Inductive effect of the protonated tertiary amine.
Tertiary Amine
8.5 - 9.5
Electron-withdrawing effect of the N-benzyl group; steric hindrance from gem-dimethyl groups.
Ionization States at Physiological pH
The ionization state of a drug molecule significantly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.[5][6] At different pH values, 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid will exist in different ionic forms:
pH < pKa1 (e.g., pH 2): In a highly acidic environment, the carboxylic acid will be protonated (neutral, -COOH) and the tertiary amine will also be protonated (cationic, -NH+). The molecule will carry a net positive charge (+1) .
pKa1 < pH < pKa2 (e.g., pH 7.4): At physiological pH, the carboxylic acid will be deprotonated (anionic, -COO-) and the tertiary amine will be protonated (cationic, -NH+). In this state, the molecule is a zwitterion , having both a positive and a negative charge, resulting in a net neutral charge (0) .
pH > pKa2 (e.g., pH 11): In a basic environment, the carboxylic acid will be deprotonated (anionic, -COO-) and the tertiary amine will be deprotonated (neutral, -N-). The molecule will carry a net negative charge (-1) .
The zwitterionic nature at physiological pH is a critical consideration for drug design, as it can affect membrane permeability and interactions with biological targets.[6]
Diagram 1: Ionization States of 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid
Caption: Predominant ionization states as a function of pH.
Experimental Determination of pKa Values
While computational predictions are valuable, experimental determination provides the most accurate pKa values.[7][8] Potentiometric titration is a robust and widely used method for this purpose.[2][9]
Protocol: Potentiometric Titration for pKa Determination
Sample Preparation: Accurately weigh and dissolve a sample of 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid in deionized water or a suitable co-solvent to a known concentration (e.g., 1 mM).[9]
Ionic Strength Adjustment: Add a neutral salt solution (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[9]
Initial pH Adjustment: Acidify the solution to a starting pH of approximately 1.8-2.0 with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).[9]
Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[9]
Data Acquisition: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.[10] Continue the titration until the pH reaches approximately 12-12.5.[9]
Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the flat buffer regions on the curve.[10] Two distinct inflection points will be observed, corresponding to the titration of the carboxylic acid and the tertiary amine.
Diagram 2: Workflow for Potentiometric pKa Determination
Caption: Experimental workflow for pKa determination via potentiometric titration.
Other techniques such as UV-visible spectroscopy and NMR spectroscopy can also be employed for pKa determination, with NMR being particularly useful for resolving individual ionization states in complex molecules.[7][8][11]
Conclusion
The ionization behavior of 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid is governed by its amphiprotic nature, with two distinct pKa values for its carboxylic acid and tertiary amine functional groups. A thorough understanding of these pKa values and the resulting ionization states at different pH levels is paramount for medicinal chemists and drug development professionals. This knowledge enables the rational design of molecules with optimized ADME profiles, ultimately leading to the development of safer and more effective therapeutic agents.[7] Experimental determination of pKa values through methods like potentiometric titration is strongly recommended to validate theoretical predictions and provide the accurate data necessary for successful drug discovery and development.[8][9]
References
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). IDEAS/RePEc.
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). ijirss.
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017, September 20). MDPI.
MEDCHEM 562 Lecture 1. (n.d.).
REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.).
N-Boc-Piperidine-4-Carboxylic Acid | CAS 79935-57-4. (n.d.). Pipzine Chemicals.
A Chemogenomic Analysis of Ionization Constants - Implications for Drug Discovery. (n.d.). PMC.
piperidine-4-carboxylic acid. (2024, April 9). ChemBK.
Amphoterism. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. (n.d.). Benchchem.
Conformational analysis of gem-dimethyl piperidine rings
An In-Depth Technical Guide to the Conformational Analysis of gem-Dimethyl Substituted Piperidine Rings Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Conformational Analysis of gem-Dimethyl Substituted Piperidine Rings
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1] Its three-dimensional conformation is a critical determinant of molecular properties, dictating everything from biological activity and receptor binding affinity to metabolic stability.[1][2] The introduction of a gem-dimethyl group onto the piperidine ring is a powerful and frequently employed strategy in drug design.[2] This substitution pattern does more than simply add steric bulk; it introduces profound conformational constraints that can lock the ring into a preferred geometry, a phenomenon broadly known as the Thorpe-Ingold or gem-dimethyl effect.[3] This guide provides a comprehensive exploration of the principles and techniques governing the conformational analysis of gem-dimethyl piperidine rings, offering researchers and drug development professionals the foundational knowledge and practical methodologies required to harness this structural motif for therapeutic advantage.
Foundational Principles: Piperidine Conformation and the gem-Dimethyl Effect
The unsubstituted piperidine ring exists in a dynamic equilibrium between two chair conformations, which interconvert rapidly at room temperature. In this equilibrium, substituents can occupy either an axial or equatorial position. The energetic preference for one position over the other is dictated by steric and stereoelectronic factors.[4] This preference is often quantified by the conformational free energy difference, or "A-value," where a larger value signifies a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[5][6]
The introduction of a gem-dimethyl group dramatically alters this landscape. By creating a quaternary carbon center, it introduces significant steric hindrance that can severely restrict the ring's ability to undergo chair-chair interconversion, effectively "locking" it into a single, low-energy conformation.[3][7] This has several profound consequences:
Entropic Favorability : By restricting the molecule to a single bioactive conformation, the entropic penalty upon binding to a biological target is reduced, which can lead to increased potency and target engagement.[2]
Modulation of Physicochemical Properties : The fixed conformation can influence properties like pKa of the piperidine nitrogen and overall lipophilicity, impacting the drug's DMPK profile.[2][8]
Kinetic Acceleration : The compression of internal bond angles by the gem-dimethyl group can accelerate intramolecular cyclization reactions, a classic manifestation of the Thorpe-Ingold effect.[3][9]
The specific conformational outcome depends on the position of the gem-dimethyl substitution:
4,4-Dimethylpiperidine : This substitution pattern provides a powerful anchor. While the two methyl groups themselves do not introduce a strong bias in the absence of other substituents, they create a significant steric barrier that influences the preferred orientation of substituents at other positions, forcing them into equatorial positions to avoid severe steric clashes.
3,3-Dimethylpiperidine : This pattern effectively locks the local C2-C3-C4 portion of the ring. It creates significant 1,3-diaxial interactions with any axial substituent at the C5 position, strongly favoring an equatorial placement for that substituent.
2,2-Dimethylpiperidine : This substitution introduces allylic strain (A¹,³ strain) considerations. To avoid steric clashes between an axial methyl group at C2 and the substituent on the nitrogen atom, the N-substituent is strongly biased toward an equatorial position.[10] This can also influence the conformation of substituents at other positions on the ring.[11]
Diagram 1: Chair-Chair Interconversion of Piperidine
Caption: Chair-chair interconversion in piperidine, showing the exchange of axial and equatorial positions.
A Multi-Pronged Approach to Conformational Analysis
A definitive conformational analysis cannot rely on a single technique. Instead, it requires the integration of solution-state spectroscopy, solid-state analysis, and computational modeling to build a cohesive and self-validating picture of the molecule's structure and dynamics.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Solution-State Analysis
NMR spectroscopy is the most powerful technique for studying molecular conformation in solution, providing a time-averaged picture of the dominant conformers.[1] For gem-dimethyl piperidines, which are often locked in a single conformation, NMR spectra are typically sharp and well-resolved, making analysis more straightforward.
Key NMR Parameters for Conformational Assignment:
Vicinal Coupling Constants (³JHH) : The magnitude of the coupling constant between two protons on adjacent carbons is described by the Karplus equation and is highly dependent on the dihedral angle between them. A large coupling constant (typically 10-13 Hz) is indicative of a trans-diaxial (180°) relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. This is often the most definitive piece of evidence for substituent orientation.
Chemical Shifts (δ) : Axial protons are generally shielded (shifted to a lower ppm value) compared to their equatorial counterparts due to the anisotropic effect of adjacent C-C bonds. The chemical shifts of ring carbons, particularly those at the β and γ positions, are also sensitive to the ring's conformation.[12]
Nuclear Overhauser Effect (NOE) : NOESY or ROESY experiments identify protons that are close in space (< 5 Å). For a locked chair conformation, strong NOEs are observed between axial protons on the same face of the ring (e.g., at C2-ax, C4-ax, and C6-ax), providing unambiguous proof of their relative orientation.[1]
This protocol outlines a self-validating workflow for determining the solution-state conformation of a novel gem-dimethyl piperidine derivative.
Sample Preparation :
Dissolve 5–10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence conformational equilibria, although this effect is less pronounced in conformationally locked systems.[1]
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
Data Acquisition :
¹H NMR : Acquire a standard 1D proton spectrum to confirm sample purity and obtain initial chemical shift and coupling constant information.
¹H-¹H COSY : This 2D experiment establishes proton-proton coupling networks, allowing for the assignment of adjacent protons throughout the piperidine ring.
¹H-¹³C HSQC : Correlates each proton with its directly attached carbon, enabling unambiguous assignment of the ¹³C spectrum.
NOESY/ROESY : This is the critical experiment for conformational analysis. Acquire a 2D NOESY (for small to medium molecules) or ROESY (to avoid zero-crossing issues) spectrum with a mixing time appropriate for the molecule's size (e.g., 300-800 ms).
Data Analysis & Validation :
Step A (Assign Protons) : Use the COSY spectrum to "walk" around the piperidine ring, assigning proton signals sequentially. Use the HSQC to confirm carbon assignments.
Step B (Measure Coupling Constants) : From the high-resolution ¹H spectrum, extract all relevant ³JHH values. Look for large (10-13 Hz) couplings, which are diagnostic of trans-diaxial relationships.
Step C (Analyze NOEs) : In the NOESY/ROESY spectrum, identify key cross-peaks. The presence of 1,3-diaxial NOEs (e.g., H2ax ↔ H4ax, H4ax ↔ H6ax) is definitive proof of a chair conformation and the axial orientation of those protons. The absence of such cross-peaks is equally informative.
Computational Chemistry: In Silico Validation and Energy Landscapes
Computational modeling is an indispensable partner to experimental techniques. It allows for the exploration of conformational possibilities and provides quantitative energetic data that can explain experimental observations.[13][14]
Causality Behind the Workflow : The goal is to find the global minimum energy conformation and compare its geometric and energetic properties to experimental data. A close match validates both the experimental interpretation and the computational model.
Caption: Integrated workflow for robust conformational analysis of gem-dimethyl piperidines.
Computational Protocol: A General Workflow
Structure Generation : Build the 3D structure of the gem-dimethyl piperidine derivative.
Conformational Search : For flexible side chains, perform a systematic or random conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94).
Geometry Optimization and Energy Calculation : Take the low-energy conformers from the search and perform full geometry optimization and frequency calculations using a more robust method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[15] The lowest energy structure represents the most probable conformation.
Data Comparison : Compare the calculated geometry (dihedral angles, bond lengths) with data derived from NMR (via Karplus equation) and X-ray crystallography to validate the model.[1] Advanced calculations can also predict NMR chemical shifts and coupling constants for direct comparison with experimental spectra.[16]
Single-Crystal X-ray Diffraction
When suitable crystals can be obtained, X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state.[17] This technique yields precise bond lengths, bond angles, and dihedral angles. While the solid-state conformation may not always be identical to the dominant solution-state conformer, it provides an invaluable reference point and is often the "gold standard" for structural validation.
Applications in Drug Discovery: The Power of Conformational Constraint
The ability of the gem-dimethyl group to enforce a specific conformation is a powerful tool for medicinal chemists. By locking a molecule into its "bioactive conformation"—the shape it adopts when binding to its target—potency can be significantly enhanced.[2]
Case Study: Opioid Receptor Antagonists : In the development of antagonists for the µ-opioid receptor, conformationally restricted analogues of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were synthesized.[18][19] By locking the N-substituent, researchers were able to probe the specific spatial requirements of the receptor binding pocket, leading to compounds with high affinity and altered functional activity, in some cases converting antagonists into potent agonists.[18] This demonstrates how subtle conformational changes, enforced by structural constraints, can dramatically alter pharmacology.
Improving DMPK Properties : The gem-dimethyl group can act as a "metabolic shield," sterically hindering adjacent sites from enzymatic degradation (e.g., by cytochrome P450 enzymes). This can increase the metabolic stability and half-life of a drug candidate.[2]
Table 1: Representative A-Values for Common Substituents
This table provides context for the steric demands that drive conformational preferences. The gem-dimethyl group's effect is primarily to amplify the consequences of these preferences by raising the energy barrier for ring inversion.
The conformational analysis of gem-dimethyl substituted piperidine rings is a critical exercise in modern drug discovery and chemical biology. The gem-dimethyl motif is far more than a simple bulky group; it is a powerful conformational control element that allows chemists to rigidify the piperidine scaffold, pre-organizing it for optimal target interaction and improved pharmaceutical properties. A robust understanding of its conformational consequences, achieved through the synergistic application of high-resolution NMR spectroscopy, computational modeling, and X-ray crystallography, is essential for rationally designing the next generation of piperidine-based therapeutics. By meticulously dissecting the interplay of steric and stereoelectronic forces, researchers can unlock the full potential of this privileged scaffold.
References
Mendes, A. C. S., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines.
Liljefors, T., et al. (2002). Stereoelectronic substituent effects in polyhydroxylated piperidines and hexahydropyridazines. PubMed.
BenchChem. (2025).
Gholami, M., & Ghiasi, R. (n.d.). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry (RSC Publishing).
Santos, L. S., et al. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journals.
Lin, Y.-L., et al. (2025). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration.
Holliday, A. E., et al. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2. [Source not available].
[No title available]. (n.d.).
Allinger, N. L., et al. (n.d.). The conformational analysis of saturated heterocycles. Part L. Computer program for strain energy minimisation in six-membered rings and recalculation of conformational equilibria. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Wikipedia. (n.d.). A value. Wikipedia.
Alver, Ö., et al. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
Hong, M., & Chen, E. Y.-X. (2020).
Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed.
Kirby, A. J., & Williams, A. (n.d.). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Bala, R., et al. (2020). Conformational analysis of selected [2.
Crabb, T. A., & Katritzky, A. R. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
[No title available]. (n.d.).
Le Bourdonnec, B., et al. (n.d.). Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists. ChEMBL - EMBL-EBI.
[No title available]. (n.d.). [Source not available].
Jones, S. P., et al. (2022).
Sadek, M. M. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega.
Le Bourdonnec, B., et al. (2006). Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists. PubMed.
Scalable synthesis protocols for 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, technically-grounded protocol for the scalable synthesis of 1-Benzyl-3,3-dimethyl-piperidine-4-carb...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded protocol for the scalable synthesis of 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis is designed for reliability and adaptability from lab-scale to pilot-plant production, starting from the commercially available 1-Benzyl-3,3-dimethyl-piperidin-4-one.
Introduction and Strategic Overview
Substituted piperidine-4-carboxylic acids are privileged scaffolds in drug discovery, serving as key intermediates for a wide range of pharmacologically active agents.[1] The title compound, featuring a gem-dimethyl substitution at the 3-position, introduces conformational rigidity and steric shielding, which can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead molecule.
The presented synthetic strategy is a robust two-step process designed for scalability, operational simplicity, and cost-effectiveness. It avoids the need for expensive reagents or complex chromatographic purification by leveraging a crystallization-based isolation of the final product. The core transformation is based on a modified Strecker-type synthesis, a classic and reliable method for converting ketones into α-substituted carboxylic acids.[2][3][4]
The overall workflow proceeds as follows:
Step 1: Cyanohydrin Formation. The starting ketone, 1-Benzyl-3,3-dimethyl-piperidin-4-one, undergoes a nucleophilic addition of cyanide to form the stable α-hydroxynitrile (cyanohydrin) intermediate.
Step 2: Acid-Catalyzed Hydrolysis. The nitrile moiety of the cyanohydrin is rigorously hydrolyzed under strong acidic conditions to yield the final carboxylic acid product.
Application Note: Microwave-Assisted Synthesis of 3,3-Dimethylpiperidine Derivatives
Executive Summary & Scientific Rationale The 3,3-dimethylpiperidine scaffold is a "privileged structure" in modern medicinal chemistry. It serves as a metabolically stable bioisostere of piperidine, where the gem-dimethy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The 3,3-dimethylpiperidine scaffold is a "privileged structure" in modern medicinal chemistry. It serves as a metabolically stable bioisostere of piperidine, where the gem-dimethyl group at the C3 position blocks common metabolic "soft spots" (oxidative metabolism) and introduces a conformational lock that can enhance receptor binding affinity.
However, the synthesis of 3,3-disubstituted piperidines is historically challenging due to the Thorpe-Ingold effect (angle compression) and significant steric hindrance, which retard the kinetics of ring closure and N-alkylation under standard thermal conditions.
Why Microwave Irradiation?
Traditional thermal reflux for synthesizing hindered glutarimides (the key intermediate) often requires 18–48 hours and high-boiling solvents (e.g., xylene). Microwave-assisted organic synthesis (MAOS) overcomes this thermodynamic penalty through dielectric heating . The direct coupling of microwave energy with the polar transition state allows for rapid superheating, driving the condensation of sterically congested anhydrides with amines in minutes rather than days.
Core Mechanism: The "Gem-Dimethyl" Advantage
While the methyl groups create steric hindrance for intermolecular attack, they actually accelerate the intramolecular ring closure (cyclization) once the precursor is formed. This application note leverages this kinetic phenomenon by using microwave energy to overcome the initial intermolecular energy barrier.
Strategic Workflow
The synthesis follows a robust two-step protocol:
Microwave-Assisted Condensation: Reaction of 3,3-dimethylglutaric anhydride with a primary amine to form the 3,3-dimethylglutarimide.
Reduction: Conversion of the imide carbonyls to methylene groups to yield the final piperidine.
Figure 1: Strategic workflow for the synthesis of 3,3-dimethylpiperidine derivatives. The microwave step specifically targets the dehydration/cyclization bottleneck.
Experimental Protocols
Protocol A: Microwave-Assisted Imide Formation
Objective: Rapid synthesis of N-substituted-3,3-dimethylglutarimides.
Challenge: The bulky gem-dimethyl group hinders the approach of the amine, often stalling the reaction at the open-chain amic acid stage under standard heating.
Materials:
3,3-Dimethylglutaric anhydride (1.0 equiv)
Primary Amine (R-NH
) (1.05 equiv)
Solvent: Toluene (for azeotropic drying) or solvent-free (neat) if amine is liquid.
Catalyst: DMAP (10 mol%) or Triethylamine (0.5 equiv) - Optional, often not needed with MW.
Step-by-Step Methodology:
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 3,3-dimethylglutaric anhydride (2 mmol, 284 mg).
Addition: Add the primary amine (2.1 mmol).
Note: If the reaction is exothermic upon mixing, allow it to stand at RT for 2 minutes before sealing.
Solvent Selection: If reagents are solid, add 2 mL of Toluene or DMF. If the amine is a liquid, this can often be run neat (solvent-free) for Green Chemistry compliance.
Sealing: Cap the vial with a PTFE-lined septum.
Irradiation Parameters:
Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
Temperature: 140°C.
Pressure Limit: 15 bar (Safety cutoff).
Time: 15–20 minutes.
Stirring: High (600 rpm).
Work-up:
Cool to room temperature (air jet cooling).
For Toluene: Evaporate solvent under reduced pressure.[1][2]
For DMF: Dilute with EtOAc, wash with LiCl (5% aq) x3 to remove DMF, then brine.
Purification: Most products crystallize upon cooling or addition of cold hexanes. If oil persists, flash chromatography (Hex/EtOAc) is recommended.
Table 1: Reaction Optimization Data (Model Substrate: Benzylamine)
Entry
Solvent
Temp (°C)
Time (min)
Yield (%)
Notes
1
Toluene
110 (Reflux)
18 hrs
78%
Thermal control (slow)
2
Toluene
140 (MW)
10
92%
Incomplete cyclization
3
Toluene
160 (MW)
15
96%
Optimal conditions
4
Neat
150 (MW)
10
94%
Green method; requires liquid amine
Protocol B: Reduction to Piperidine
Objective: Reduction of the glutarimide to the corresponding amine.
Safety Alert: Microwave heating of strong reducing agents (LiAlH
, Borane) generates hydrogen gas rapidly. Extreme caution is required. For scale-up (>500mg), standard thermal reduction is recommended. The protocol below uses a safer Borane-DMS complex method compatible with small-scale microwave synthesis.
Microwave Step: Seal the vial. Irradiate at 80°C for 10 minutes .
Note: Use a reactor with active pressure monitoring. Set pressure limit to 5 bar.
Quench: Cool to 0°C. Carefully quench with MeOH (dropwise) until bubbling stops.
Acid Hydrolysis: Add 1M HCl (2 mL) and heat at 60°C for 10 minutes (destroys boron complexes).
Isolation: Basify with NaOH (2M) to pH >10. Extract with DCM (x3). Dry over Na
SO.
Mechanistic & Structural Insights
The success of this protocol relies on the Thorpe-Ingold Effect (Gem-Dimethyl Effect).
In a standard piperidine synthesis, the entropy cost of bringing the chain ends together is high. However, the bulky methyl groups at C3 reduce the bond angle of the internal carbon chain (
in Figure 2), forcing the terminal groups (the anhydride carbonyls or the amine/acid intermediates) closer together.
This "pre-organization" means that while the intermolecular step (amine attacking anhydride) is sterically hindered, the intramolecular step (ring closure) is thermodynamically favored. Microwave energy provides the "activation kick" to overcome the initial steric repulsion.
Figure 2: Conceptual comparison of cyclization kinetics. The 3,3-dimethyl substitution pre-organizes the molecule for ring closure.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield (Imide Step)
Incomplete dehydration (Amic acid remains).
Increase MW temp to 160°C or add chemical dehydrating agent (HMDS) to the mixture.
Charring/Decomposition
"Hot spots" in microwave field.
Ensure high stirring rate; switch to a solvent with lower loss tangent (e.g., Toluene) to moderate heating rate.
Pressure Spikes
Volatile amine or water evolution.
Use a vial with a high-pressure rating (20 bar); ensure headspace is sufficient (fill volume < 60%).
Incomplete Reduction
Boron-amine complex stability.
Ensure the acidic hydrolysis step (Step 6 in Protocol B) is vigorous enough to break the B-N bond.
References
Microwave-Assisted Synthesis of Cyclic Imides
Title: Microwave-promoted synthesis of cyclic imides.[2][3]
Source: ResearchG
URL:
Title: The Thorpe-Ingold Effect in Cyclic Ether Formation.
Microwave Reduction Safety
Title: Amine synthesis by amide reduction (General Protocols).
Source: Organic Chemistry Portal.
URL:
Piperidine Scaffolds in Medicinal Chemistry
Title: Piperidine-containing drugs and recently studied analogs.[4][5]
Functionalization of the carboxylic acid group in 1-Benzyl-3,3-dimethyl-piperidine
Application Note: Strategic Functionalization of the Carboxylic Acid Moiety in 1-Benzyl-3,3-dimethylpiperidine-4-carboxylic Acid Executive Summary & Structural Analysis This guide details the protocols for functionalizin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of the Carboxylic Acid Moiety in 1-Benzyl-3,3-dimethylpiperidine-4-carboxylic Acid
Executive Summary & Structural Analysis
This guide details the protocols for functionalizing the carboxylic acid group of 1-Benzyl-3,3-dimethylpiperidine-4-carboxylic acid .
Critical Distinction: The base molecule "1-Benzyl-3,3-dimethyl-piperidine" is an amine. This guide assumes the substrate is the 4-carboxylic acid derivative , a critical scaffold in the synthesis of opioid receptor modulators (e.g., loperamide or pethidine analogs) and neurokinin antagonists.[1]
The Challenge: The Gem-Dimethyl Effect
The 3,3-dimethyl substitution introduces a profound steric blockade (the Thorpe-Ingold effect). While this stabilizes the chair conformation, it severely hinders nucleophilic attack at the adjacent C4-carbonyl carbon.[1] Standard coupling reagents (EDC/NHS, DCC) often result in stalled reactions or extensive racemization due to slow kinetics.[1]
Strategic Solution:
We utilize high-energy electrophilic activation. This guide prioritizes Propylphosphonic Anhydride (T3P®) for amidation and Ghosez’s Reagent for acid chloride generation, bypassing the limitations of classic carbodiimide chemistry.[1]
Reaction Landscape & Decision Matrix
The following decision tree outlines the optimal synthetic pathways based on the desired functional group transformation.
Figure 1: Strategic workflow for functionalizing the sterically hindered C4-carboxylic acid.
Rationale:
The 3,3-dimethyl group shields the C4 carbonyl.[1] T3P (Propylphosphonic anhydride) is chosen because it acts as a kinetic accelerator. It forms a highly reactive mixed anhydride in situ while remaining soluble in organic solvents, driving the reaction forward despite the steric wall.[1] Unlike HATU, T3P allows for easy aqueous workup, crucial for removing the basic piperidine byproducts.[1]
Solvent: Ethyl Acetate (EtOAc) or DMF (if amine is insoluble)[1]
Step-by-Step Methodology:
Dissolution: In a round-bottom flask under N₂, dissolve the carboxylic acid substrate (1.0 equiv) and the amine partner (1.2 equiv) in anhydrous EtOAc (0.1 M concentration).
Note: If the starting amino acid is a zwitterion or salt, ensure 4.0 equiv of DIPEA is added before T3P to ensure solubility.[1]
Activation: Cool the mixture to 0°C. Add DIPEA (4.0 equiv) dropwise. Stir for 10 minutes.
Coupling: Add T3P solution (2.0 equiv) dropwise.
Critical: For 3,3-dimethyl substrates, standard 1.2 equiv T3P is insufficient.[1] The steric bulk requires excess reagent to shift the equilibrium toward the active anhydride.
Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours.
Monitoring: Monitor by LC-MS. If conversion <50% at 4 hours, heat to 40°C. The gem-dimethyl group makes the transition state late; thermal energy may be required.[1]
Workup (Self-Validating Step):
Dilute with EtOAc.
Wash with Water (x2), Sat.[1] NaHCO₃ (x2), and Brine .[1]
Why? T3P byproducts are water-soluble phosphates. If the organic layer retains phosphorus (³¹P NMR check), wash again with water.[1]
Purification: Dry over Na₂SO₄ and concentrate. Flash chromatography (DCM/MeOH) is usually required due to the basic nitrogen on the piperidine ring.
Rationale:
Standard acid chloride formation (SOCl₂/Oxalyl Chloride) generates HCl, which protonates the piperidine nitrogen, forming an insoluble hydrochloride salt that stalls the reaction.[1] Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions, maintaining the solubility of the piperidine scaffold.[1]
Rationale:
Often, the goal is to convert the C4-acid into a C4-amine (e.g., for 4-anilidopiperidine synthesis). The steric bulk at C3 actually favors the Curtius rearrangement (Thorpe-Ingold effect promotes nitrogen migration).
Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Propanephosphonic Acid Anhydride (T3P) for Peptide Coupling.[2] Organic Process Research & Development.
Technical Support Center: Synthesis of 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic Acid
The following technical guide addresses the synthesis of 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid . This molecule presents a classic "gem-dimethyl effect" paradox: while the dimethyl group stabilizes the ring c...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis of 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid . This molecule presents a classic "gem-dimethyl effect" paradox: while the dimethyl group stabilizes the ring conformation, it creates significant steric hindrance at the adjacent C4 position, often causing catastrophic yield losses during standard hydrolysis protocols.
The primary failure mode in this synthesis is not the ring formation, but the functionalization of C4 . The bulky 3,3-dimethyl group acts as a steric shield, rendering the C4-nitrile or C4-amide intermediates highly resistant to hydrolysis. Standard aqueous acid/base refluxes often result in incomplete conversion or decarboxylation.
This guide prioritizes two high-yield pathways:
The TosMIC Protocol: For robust conversion of the ketone to the nitrile.
The Enol Triflate Bypass: A superior catalytic route that avoids the difficult nitrile hydrolysis entirely.
Strategic Synthetic Routes
Route A: The TosMIC Reductive Cyanation (Standard)
Best for: Labs equipped for standard organic synthesis without high-pressure CO capabilities.
Workflow:
Methylation: 1-Benzyl-4-piperidone
1-Benzyl-3,3-dimethyl-4-piperidone.
Cyanation: Reaction with Tosylmethyl isocyanide (TosMIC).[1][2]
Hydrolysis: High-temperature alkaline hydrolysis.
Route B: The Enol Triflate Carbonylation (High-Performance)
Best for: Maximum yield and scalability. Avoids the "hydrolysis wall."
Workflow:
Enolization: 1-Benzyl-3,3-dimethyl-4-piperidone
Enol Triflate (Regioselective at C4-C5).
Carbonylation: Pd-catalyzed CO insertion
Unsaturated Ester.
Reduction/Saponification: Hydrogenation
Final Acid.
Visualizing the Pathways
Caption: Comparison of the steric-limited Nitrile route (Red) vs. the steric-avoiding Palladium route (Green).
Troubleshooting & FAQs
Module 1: Constructing the 3,3-Dimethyl Core
Q: I am getting a mixture of mono-, di-, and tri-methylated products. How do I force the gem-dimethylation?
The Issue: Direct alkylation of 1-benzyl-4-piperidone with Methyl Iodide (MeI) is prone to polyalkylation because the product is often more enolizable than the starting material.
The Fix: Use the "Phase-Transfer Catalyst (PTC)" method or a Dieckmann Cyclization approach if starting from scratch.
Protocol: Use NaH (2.2 equiv) in THF. Add the ketone, stir for 30 mins to form the enolate, then add MeI (2.5 equiv) dropwise at 0°C.
Critical Step: If over-alkylation occurs (methylation at C3 and C5), you must switch to the Dieckmann route using a pre-methylated acyclic precursor (e.g., dimethyl 3,3-dimethylpentanedioate derivative).
Module 2: The Functionalization Bottleneck
Q: Why is the TosMIC reaction yield low (<40%)?
The Diagnosis: The 3,3-dimethyl group creates steric bulk that hinders the attack of the TosMIC anion on the carbonyl.
The Fix: Increase the temperature and use a more polar solvent system.
Standard: DME/tBuOK at 0°C.
Optimized: DMSO/MeOH (20:1) with tBuOK at room temperature. The addition of methanol is crucial as it facilitates the elimination of the tosyl group in the intermediate step [1].
Q: I tried the Enol Triflate route, but the double bond moved.
The Insight: In 3,3-dimethyl-4-piperidone, the C3 position is blocked (quaternary). Enolization can only occur towards C5. This makes the reaction 100% regioselective by design.
Yield Check: This should yield the 1,2,3,6-tetrahydropyridine-4-triflate quantitatively.
Module 3: The Hydrolysis Wall (Critical)
Q: My nitrile won't hydrolyze. I've tried HCl reflux and NaOH reflux.
The Physics: The gem-dimethyl group at C3 shields the C4-nitrile carbon from nucleophilic attack by water. Standard reflux (100°C) provides insufficient activation energy.
The Fix: You must increase the reaction temperature beyond the boiling point of water.
Method A (Alkaline Glycol): Use KOH (5 equiv) in Ethylene Glycol . Heat to 160-180°C for 12-24 hours. The high boiling point of glycol drives the reaction.
Method B (Acidic Pressure): Use 50% H2SO4 in Acetic Acid in a sealed pressure tube at 140°C.
Q: Can I use enzymes (Nitrilase) to bypass the steric issue?
Analysis: Most commercial nitrilases are specific to unhindered, linear nitriles. The 3,3-dimethyl motif usually inhibits the enzyme's active site access. Chemical hydrolysis or the Pd-route is more reliable for this specific scaffold.
Optimized Experimental Protocols
Protocol A: High-Pressure Hydrolysis of the Hindered Nitrile
Use this if you already have the nitrile intermediate.
Parameter
Specification
Notes
Reagent
KOH (pellets)
10 equivalents
Solvent
Ethylene Glycol
High BP is essential (197°C)
Temperature
170°C
Internal temperature
Time
18 - 24 Hours
Monitor by LCMS (Nitrile disappears slowly)
Workup
Acidify to pH 5
The amino acid is zwitterionic; isoelectric precipitation is key.
Final Steps: Hydrogenation (H2, Pd/C) followed by mild LiOH saponification.
References
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide."[3] Journal of Organic Chemistry, 42.19 (1977): 3114–3118.[4] Link
Pfizer Inc. "Process for preparing (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine." Google Patents, CN105237463A. (Demonstrates handling of hindered benzyl-piperidine intermediates). Link
BenchChem. "Benchmarking Synthetic Routes to 3,3-Dipropylpiperidine." (Analogous steric systems). Link
Organic Chemistry Portal. "Van Leusen Reaction." (Mechanistic details for ketone-to-nitrile conversion). Link
Cacchi, S., et al. "Palladium-catalyzed carbonylation of enol triflates. A novel and efficient route to alpha,beta-unsaturated carboxylic acids and esters." Tetrahedron Letters, 26.8 (1985): 1109-1112. (Basis for the Enol Triflate route). Link
Troubleshooting crystallization issues with N-benzyl piperidine acids
Technical Support Center: Crystallization of N-Benzyl Piperidine Acids Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Phase Separation, Polymorphism, and Zwitterioni...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Crystallization of N-Benzyl Piperidine Acids
Status: Active
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting Phase Separation, Polymorphism, and Zwitterionic Behavior in N-Benzyl Piperidine Scaffolds
Introduction: The "Deceptive" Molecule
Welcome to the technical support portal. If you are here, you are likely staring at a flask containing a viscous, amber oil that refuses to solidify, or a solid that has inexplicably changed its melting point after drying.
N-benzyl piperidine acids (and their derivatives like Donepezil intermediates) are notoriously difficult to crystallize. Structurally, they possess a "schizophrenic" nature: a highly lipophilic benzyl-piperidine tail and a hydrophilic carboxylic acid head. This amphiphilic structure often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation. Furthermore, the internal acid-base competition (zwitterionic character) means their solubility is aggressively pH-dependent.
This guide moves beyond standard textbook advice to address the specific physicochemical behaviors of this scaffold.
Module 1: The "Oiling Out" Phenomenon (LLPS)
User Query: "My product separates as a distinct oily layer at the bottom of the flask upon cooling. Scratching the glass doesn't help. How do I force it to crystallize?"
The Mechanism:
Oiling out occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the crystallization temperature (
) is higher than the melting point of the solvated solute (). For N-benzyl piperidines, the flexible benzyl chain lowers the lattice energy, making the "oil" phase kinetically favored over the rigid crystal lattice.
Troubleshooting Protocol:
Parameter
Adjustment
Scientific Rationale
Supersaturation
Decrease
High supersaturation drives LLPS.[1] Dilute the system to shift the phase diagram out of the "miscibility gap."
Temperature Profile
Cycle (Heat/Cool)
Simple cooling traps the oil. Heat the oil back to solution, then cool extremely slowly (0.1°C/min) to the cloud point.
Seed Loading
Increase to 1-5%
These molecules struggle with primary nucleation. You must provide a template (seed) in the metastable zone.[2]
Co-Solvent
Add Polar Component
If using Toluene/Heptane, the oil is likely the polar salt rejecting the non-polar solvent. Add 5% IPA or Acetone to bridge the polarity gap.
The "Oil Rescue" Workflow:
If you currently have an oil, do not simply cool it further (it will turn into a glass).[3] Follow this decision tree:
Figure 1: Decision matrix for recovering crystalline material from an oiled-out state. Note that seeding must occur before the oil phase separates.
Module 2: Zwitterions & pH Management
User Query: "I am trying to isolate the free acid, but the yield is near zero. It stays in the water/alcohol mother liquor."
The Mechanism:
N-benzyl piperidine carboxylic acids are zwitterions .
pH < 4: The piperidine nitrogen is protonated (
). The molecule is a cation (soluble in water).
pH > 10: The carboxylic acid is deprotonated (
). The molecule is an anion (soluble in water).
pH ≈ pI (Isoelectric Point): The net charge is zero.[4][5][6] Lattice energy is maximized, and solubility is minimized.
The Calculation:
You cannot guess the pH. You must calculate the approximate pI.[7]
Dissolve the crude material in minimum water at pH 1 (using HCl).
Filter off any non-basic impurities (which are insoluble at pH 1).
Slowly neutralize with NaOH or Ammonia to exactly pH 7.0 .
Critical Step: Do not overshoot. If you hit pH 9, the solubility increases again. Use a pH meter, not paper.
Module 3: Salt Selection Strategy
User Query: "The free acid is unstable or hygroscopic. Which salt form should I screen?"
Expert Insight:
For piperidine bases, the Hydrochloride (HCl) salt is the default, but it often forms hydrates (e.g., Donepezil HCl forms a monohydrate, dihydrate, and trihydrate). If the HCl salt is hygroscopic or oils out, switch to Oxalate or Fumarate .
Comparative Salt Table:
Counter-ion
Crystallinity Potential
Risk Factors
Recommended Solvent System
Hydrochloride
High
Polymorphism & Hydrates
Ethanol/Ethyl Acetate
Oxalate
Very High
Low Solubility (hard to dissolve)
Methanol/Water
Fumarate
Moderate
Stoichiometry (1:1 vs 2:1)
Isopropanol (IPA)
Hydrobromide
High
Similar to HCl, but often higher MP
Ethanol/Acetone
Reference Case:
Donepezil Hydrochloride exists in at least five polymorphs. Form III is the thermodynamically stable form produced by crystallization from ethanol/water, whereas Form I (kinetic) appears from rapid precipitation [1, 2].
Module 4: Impurity Purging
User Query: "I have a de-benzylated impurity (~5%) co-crystallizing with my product. How do I remove it?"
The Mechanism:
The impurity likely lacks the benzyl group (piperidine-4-carboxylic acid). This makes it significantly more polar than your product.
Purification Strategy:
Do not use standard recrystallization. Use "Slurry Digestion" (Swishing).
Suspend the solid in a solvent where the impurity is soluble but the product is sparingly soluble.
Recommended Solvent: Water or Acetonitrile.
Heat to 50°C for 4 hours, then cool to 20°C.
Why this works: Ostwald ripening will dissolve the small, impure crystals and redeposit the product onto the larger, purer crystals, while the highly polar de-benzylated impurity stays in the polar mother liquor.
References
Polymorphism in Donepezil:
Title: Characterization of physical forms of donepezil hydrochloride.[8][9][10][11]
Source: Acta Chim. Slov. (2007).
URL:[Link]
Technical Support Center: Overcoming Steric Hindrance in 3,3-Dimethylpiperidine Reactions
Prepared by: The Senior Application Scientist Team Welcome to the technical support center for synthetic challenges involving 3,3-dimethylpiperidine. This guide is designed for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for synthetic challenges involving 3,3-dimethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this valuable synthetic scaffold but encounter difficulties due to its inherent steric hindrance. The gem-dimethyl group at the C3 position creates a significant steric shield around the nitrogen atom, reducing its nucleophilicity and accessibility. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these synthetic hurdles.
The Core Challenge: The C3 Gem-Dimethyl Shield
The primary obstacle in reactions with 3,3-dimethylpiperidine is the steric bulk imposed by the two methyl groups adjacent to the reactive nitrogen center. This conformationally restricts the approach of electrophiles and other reactants to the nitrogen's lone pair of electrons.
Caption: Steric shielding of the nitrogen by the C3 gem-dimethyl groups.
Troubleshooting Guide: Common Reactions
This section addresses specific, common issues in a question-and-answer format.
1. N-Alkylation Reactions
Question: My N-alkylation of 3,3-dimethylpiperidine with a standard alkyl bromide is sluggish, incomplete, or fails entirely. What is the primary cause and how can I fix it?
Answer: This is a classic manifestation of steric hindrance. The nucleophilicity of the nitrogen is significantly diminished, making it a poor partner for standard SN2 reactions with moderately reactive electrophiles like alkyl bromides or chlorides[1].
Causality: The reaction's activation energy is substantially increased because the bulky gem-dimethyl groups prevent the electrophile from achieving the necessary backside attack trajectory. Furthermore, the acid byproduct (e.g., HBr) generated during the reaction can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction[1].
Solutions & Troubleshooting:
Increase Electrophile Reactivity: The most effective strategy is to switch to a much more reactive alkylating agent with a better leaving group. This lowers the activation energy enough to overcome the steric barrier[2].
Recommended Action: Replace alkyl chlorides or bromides with alkyl iodides or, preferably, alkyl triflates (R-OTf) or tosylates (R-OTs).
Alkylating Agent
Relative Reactivity (Approx.)
Rationale
R-Cl
1
Poor leaving group; insufficient for hindered amines.
R-Br
50
Moderate; often fails with 3,3-dimethylpiperidine.
R-I
10,000
Good leaving group; a significant improvement.
R-OTs (Tosylate)
30,000
Excellent leaving group.
R-OTf (Triflate)
>1,000,000
Superlative leaving group; the best choice for difficult alkylations.
Employ Forcing Conditions: Harsher conditions can provide the necessary energy to overcome the steric barrier[2].
Increase Temperature: Refluxing in a high-boiling polar aprotic solvent like DMF, NMP, or DMSO is often necessary.
Prolong Reaction Time: Monitor the reaction by TLC or LCMS, but expect reaction times of 24-72 hours.
Use a Non-Nucleophilic Base: To scavenge the acid byproduct without competing in the reaction, use a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an anhydrous solvent like DMF[3].
Experimental Protocol: N-Alkylation with an Alkyl Triflate
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,3-dimethylpiperidine (1.0 eq.) and anhydrous DMF.
Base Addition: Add powdered, anhydrous K₂CO₃ (2.0 eq.).
Cooling: Cool the mixture to 0 °C in an ice bath.
Reagent Addition: Add the alkyl triflate (1.1 eq.) dropwise via syringe over 15 minutes.
Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C.
Monitoring: Monitor the reaction's progress using TLC or LCMS.
Work-up: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and then brine to remove DMF and salts.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography (see purification FAQ below).
2. N-Acylation & Amide Bond Formation
Question: I am struggling to form an amide bond using standard peptide coupling reagents like HATU or DCC. The reaction is incomplete. What should I try?
Answer: This is another common failure mode. The sterically hindered nitrogen struggles to attack the activated ester intermediate formed by the coupling reagent, which is itself often bulky.
Causality: The rate of nucleophilic attack by the 3,3-dimethylpiperidine is slower than the rate of side reactions or decomposition of the activated intermediate. Reagents like DCC can also form N-acylurea by-products that complicate purification[4].
Solutions & Troubleshooting:
Use Highly Reactive Acylating Agents: Bypass the need for coupling reagents by using a more potent electrophile.
Recommended Action: Convert the carboxylic acid to an acyl chloride . Acyl chlorides are significantly more electrophilic and can react with the hindered amine, often requiring only a non-nucleophilic base like triethylamine or pyridine to scavenge the resulting HCl[2].
Catalyst Considerations: While often used in acylation, the effectiveness of 4-dimethylaminopyridine (DMAP) may be limited with this substrate due to the extreme steric hindrance[2]. It can still be included but may not provide a dramatic rate increase.
Reaction Conditions: As with alkylation, higher temperatures may be required to drive the reaction to completion.
3. Buchwald-Hartwig & Ullmann C-N Coupling
Question: My Buchwald-Hartwig amination between an aryl halide and 3,3-dimethylpiperidine is not working. I'm using standard Pd(dba)₂ and a common phosphine ligand. What's wrong?
Answer: The success of Buchwald-Hartwig amination with sterically demanding amines is critically dependent on the choice of ligand and base. The final reductive elimination step, which forms the C-N bond, is often the rate-limiting step and is severely impeded by steric bulk[2].
Causality: Standard ligands do not create a sufficiently reactive and sterically accessible palladium center to facilitate the difficult reductive elimination of the bulky product.
Solutions & Troubleshooting:
Ligand Choice is Critical: Employ a palladium catalyst with very bulky and electron-rich phosphine ligands. These ligands promote the formation of the active, monoligated L-Pd(0) species and have been specifically designed to facilitate reductive elimination from hindered complexes[2].
Recommended Ligands: Buchwald-type biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos .
Use a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine-palladium complex. A non-nucleophilic, sterically hindered base is essential to prevent side reactions.
Recommended Bases: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu)[2].
Substrate Reactivity: If possible, use a more reactive aryl iodide or aryl triflate instead of an aryl bromide or chloride.
Consider Copper Catalysis: Modern Ullmann-type C-N couplings can be a powerful alternative. Recent developments have identified specific ligands, such as pyrrole-ols, that are uniquely effective for coupling sterically hindered amines with aryl iodides[5].
Caption: Decision workflow for selecting reagents in Buchwald-Hartwig reactions.
Frequently Asked Questions (FAQs)
Q: Are there any general, non-classical methods to improve reaction success rates?A: Yes. When standard thermal heating is insufficient, consider energy-input alternatives:
Microwave-Assisted Synthesis: Microwave irradiation can provide rapid, uniform heating that can overcome high activation energy barriers in a short amount of time. It has been successfully used for synthesizing various piperidine derivatives[6][7][8]. This should be a primary consideration for sluggish reactions.
High-Pressure Chemistry: Applying high pressure (in the kbar range) can accelerate reactions that have a negative activation volume, which is common for bimolecular reactions like N-alkylation[9][10]. This is a more specialized technique but can be highly effective.
Q: What about reductive amination with 3,3-dimethylpiperidine?A: Reductive amination is challenging for two reasons: 1) the initial formation of the iminium/enamine intermediate is often slow due to steric hindrance, and 2) the amine itself can be a poor nucleophile. However, specialized catalytic systems have been developed. For instance, Pd nanospecies supported on g-C₃N₄, particularly those with Pd(OH)₂ clusters, have been shown to be highly effective for the reductive amination of hindered amines at room temperature, achieving high selectivity[11]. The hydroxyl group on the palladium cluster is proposed to facilitate both imine generation and reduction[11].
Experimental Protocol: Pd-Catalyzed Reductive Amination of a Hindered Amine [11]
Reactor Setup: In a high-pressure autoclave, combine the aldehyde (1.0 eq.), 3,3-dimethylpiperidine (2.0 eq.), the Pd(OH)₂/g-C₃N₄ catalyst (e.g., 5 wt%), and methanol as the solvent.
Pressurization: Seal the reactor and charge it with H₂ gas to the desired pressure (e.g., 1.5 MPa).
Reaction: Stir the mixture vigorously (e.g., 1000 rpm) at room temperature (e.g., 30 °C) for the required time (e.g., 4-12 hours).
Monitoring: The reaction progress can be monitored by taking aliquots (after careful depressurization) and analyzing via GC or LCMS.
Work-up: After completion, vent the H₂ gas, filter the catalyst, and remove the solvent under reduced pressure.
Purification: Purify the resulting tertiary amine product by vacuum distillation or column chromatography.
Q: I'm having difficulty purifying my final product using standard silica gel chromatography. The compound streaks badly or doesn't elute. Why?A: This is a common issue with basic amines on standard silica gel, which is acidic (due to silanol groups). The basic nitrogen atom of your piperidine derivative interacts strongly with the acidic silica, leading to poor chromatography.
Solutions:
Deactivate the Silica: Before running your column, flush the packed silica gel with a solvent system containing 1-2% triethylamine (or another volatile amine like pyridine). This will neutralize the acidic sites and allow for much cleaner elution[2].
Use Treated Silica: Commercially available amine-functionalized or end-capped silica can be used for particularly challenging separations.
Alternative Purification: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an excellent purification method. Crystallization or salt formation followed by recrystallization is another powerful alternative to chromatography.
References
Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). Vertex AI Search.
Hong, Z., Ge, X., & Zhou, S. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. International Journal of Molecular Sciences, 23(14), 7621. [Link]
Synthesis of 3,3-dimethylpiperidine. (n.d.). PrepChem.com. Retrieved from [Link]
Jacobson, K. A., et al. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Publications. [Link]
Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. (2016). PubMed. [Link]
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614–1620. [Link]
N-[omega-(Tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine are highly potent and selective sigma1 or sigma2 ligands. (1998). PubMed. [Link]
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2021). MDPI. [Link]
Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. (n.d.). Folia Medica. [Link]
Microwave-Assisted Synthesis of Some Novel Polyhydroxy Piperidine Compounds for Antiglycation Activity: In-Vitro and In-Silico Validation. (2026). ResearchGate. [Link]
Mechanisms behind chemical reactions unraveled using high pressure. (2025). FAU. [Link]
Executive Summary: The "Gem-Dimethyl" Effect in NMR Resolution
In medicinal chemistry, the introduction of a gem-dimethyl group (the Thorpe-Ingold effect) is a common strategy to restrict conformational flexibility and improve metabolic stability.[1][3] However, for the analytical scientist, this modification drastically alters the 1H NMR landscape.
This guide objectively compares the spectral performance of 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid (Target Molecule, TM) against its direct precursor/analog, 1-Benzylpiperidine-4-carboxylic acid (Reference Standard, RS) .[1][2]
Key Finding: While the Reference Standard exhibits complex second-order coupling due to ring fluxionality, the Target Molecule displays a significantly simplified "singlet-dominant" spectrum at key diagnostic positions (C2), serving as a definitive structural proof.[1][3]
Part 1: Comparative Spectral Benchmarking
The following table contrasts the expected spectral performance of the Target Molecule against the Reference Standard. The comparison highlights how the 3,3-dimethyl substitution acts as a "spectral filter," decoupling spin systems.[2]
Table 1: Diagnostic Signal Comparison (CDCl₃, 400 MHz)
Feature
Reference Standard (RS) (No Methyls)
Target Molecule (TM) (3,3-Dimethyl)
Performance / Interpretation
C2-H Protons
Multiplet / Broad Doublet Couples to C3-H₂.[1][3] Often broadened by ring inversion.[1][3]
Singlet (or sharp ABq) No vicinal coupling (C3 is quaternary).[1][3]
TM Advantage: The C2 signal becomes a clean diagnostic singlet, confirming the quaternary center at C3.[1][3]
C4-H Proton
Complex Multiplet (tt or m) Couples to C3-H₂ and C5-H₂.
Doublet of Doublets (dd) Couples only to C5-H₂.
TM Advantage: Simplified multiplicity allows for accurate measurement of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
coupling constants to determine axial/equatorial orientation.[1]
Gem-Dimethyl
Absent
Two Singlets (~0.9 - 1.2 ppm)
TM Specific: Provides a high-intensity integral reference (6H total) to normalize the rest of the spectrum.[1][3]
Benzylic CH₂
Singlet (usually)
Singlet (usually)
Neutral: Both molecules show this diagnostic peak at ~3.5 ppm.[1][3]
Part 2: Detailed Structural Elucidation
The "Fingerprint" Region (0.8 – 1.3 ppm)[2][3]
Observation: Look for two distinct singlets or one overlapping singlet integrating to 6H.
Mechanistic Insight: The two methyl groups at C3 are diastereotopic if the ring is locked in a chair conformation due to the chiral center at C4.[1][3]
Axial-Me: Typically shielded (upfield, ~0.9 ppm) due to 1,3-diaxial compression.
Equatorial-Me: Typically deshielded (downfield, ~1.1 ppm).[2][3]
Validation: If these signals appear as doublets, the alkylation failed (proton remains at C3).[1][3] Singlets confirm quaternary substitution.
The "Silent" C2 Region (2.0 – 2.8 ppm)[3]
The Critical Difference: In the Reference Standard, the protons at C2 (adjacent to Nitrogen) are split by the protons at C3.[3] In the Target Molecule , C3 has no protons.[1][3][4]
Result: The C2 protons appear as a singlet (integrating to 2H) typically around 2.2 – 2.6 ppm (depending on salt form).[1][3]
Note: If the ring is rigid, these may resolve into an AB quartet (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Hz), but the lack of vicinal coupling is the primary proof of structure.[2]
The Active Site: C4-H (2.3 – 2.8 ppm)[1][3]
Observation: The proton alpha to the carboxylic acid.[1][3]
Significance: This simplified splitting pattern allows you to determine the stereochemistry of the carboxylic acid (axial vs. equatorial) much easier than in the Reference Standard.[1][3]
Part 3: Experimental Protocol & Solvent Selection
Piperidine carboxylic acids are zwitterionic (amino acids).[1][3] Their solubility and spectral resolution are heavily dependent on pH and solvent choice.[1][3]
Protocol 1: The "Resolution" Method (Free Base)
Best for: High-resolution splitting patterns (as described above).
Critical Step: If the sample is the zwitterion, signals will be broad.[1][3][4] Add 1-2 drops of TFA-d (Trifluoroacetic acid-d1) or convert to the methyl ester.[1][3]
Why? This protonates the amine and carboxylate, breaking the internal salt bridge and sharpening the signals.
Protocol 2: The "Solubility" Method (Zwitterion)
Best for: Crude samples or direct analysis of the acid form.[1][3]
Solvent: DMSO-d6 or D₂O + NaOD.
Trade-off: Signals will be broader due to viscosity (DMSO) or exchange (D₂O).[1][3] The distinct splitting of C4-H may be obscured.[1]
Part 4: Visualization of Logic & Workflow
The following diagrams visualize the decision-making process for solvent selection and the structural logic confirming the 3,3-dimethyl substitution.
Diagram 1: Solvent Selection Decision Tree
Caption: Decision matrix for optimizing spectral resolution based on the ionic state of the piperidine acid.
Caption: Visualizing how the 3,3-dimethyl substitution simplifies the splitting patterns of C2 and C4 protons compared to the reference.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3][8] (Standard text for coupling constants and gem-dimethyl shifts).
Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link[3]
Eliel, E. L., et al. (1980).[3][9] "Conformational Analysis. 39. 13C NMR Spectra of Saturated Heterocycles. 9. Piperidine and N-Methylpiperidine."[1] Journal of the American Chemical Society.[1][3][8] Link (Foundational work on piperidine ring shifts and conformational locking).[3]
Reich, H. J. (2024).[1][3][4] "Proton NMR Data." University of Wisconsin-Madison Chemistry.[1][3] Link (Authoritative database for chemical shift prediction).[3]
Comparative Guide: Reactivity & Conformational Dynamics of 3,3-Dimethyl vs. 3-Unsubstituted Piperidine Acids
Executive Summary This guide provides a technical comparison between 3-unsubstituted piperidine acids (e.g., Nipecotic acid, Isonipecotic acid) and their 3,3-dimethyl substituted analogs .[1] While unsubstituted piperidi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 3-unsubstituted piperidine acids (e.g., Nipecotic acid, Isonipecotic acid) and their 3,3-dimethyl substituted analogs .[1] While unsubstituted piperidines are flexible, high-turnover building blocks, the introduction of the gem-dimethyl group at the C3 position drastically alters the physicochemical landscape.[2]
For the researcher, this modification is a double-edged sword: it introduces the Thorpe-Ingold effect (accelerating cyclization) and conformational locking (improving selectivity), but imposes severe steric penalties on intermolecular coupling reactions.[1] This guide details the mechanistic underpinnings of these differences and provides optimized protocols to overcome the synthetic challenges of the 3,3-dimethyl scaffold.
Part 1: Structural & Conformational Dynamics[2]
The reactivity difference between these two scaffolds is rooted in their conformational mobility.
The Gem-Dimethyl Effect & Conformational Locking
The piperidine ring exists in a dynamic equilibrium between chair conformers.[2]
Unsubstituted Piperidine: Exhibits rapid ring inversion (fluxional). Substituents at C3 or C4 can toggle between axial and equatorial positions, often leading to promiscuous binding profiles or metabolic vulnerability.
3,3-Dimethylpiperidine: The gem-dimethyl group creates a "biased" or "locked" conformation.[1][2] To avoid severe 1,3-diaxial interactions with the axial hydrogens at C5, the ring adopts a specific chair geometry that places the bulkier substituents in equatorial positions.
Visualization of Conformational Energy
The following diagram illustrates the energy landscape. The 3,3-dimethyl group raises the energy barrier for ring flipping, effectively locking the bioactive conformation.
Figure 1: Conformational energy landscape comparing the fluxional nature of unsubstituted piperidine (left) vs. the sterically locked 3,3-dimethyl analog (right).[1][2]
Part 2: Reactivity Matrix & Performance Comparison
The introduction of the 3,3-dimethyl group creates a "neopentyl-like" steric environment for the adjacent nitrogen (N1) and significantly impacts the C4 position.[2]
Comparative Data Table
Feature
3-Unsubstituted Piperidine Acid
3,3-Dimethylpiperidine Acid
Impact on Synthesis
N-Nucleophilicity
High
Low (Sterically Hindered)
Critical: Standard amide couplings often fail or stall with 3,3-dimethyl variants.[1][2]
Basicity (pKa)
~11.2 (Secondary Amine)
~10.9 - 11.3
Inductive effect of methyls increases electron density, but steric bulk hinders solvation, making it a poorer nucleophile despite high basicity.[1]
Amide Coupling Rate
Fast ()
Slow ()
Requires high-energy activating agents (HATU, T3P) or acid chlorides.[1][2]
Metabolic Stability
Low (Susceptible to CYP oxidation)
High
Methyl groups block alpha-oxidation and rigidify the ring against enzymatic degradation.[2]
Cyclization Rate
Standard
Accelerated (Thorpe-Ingold )
Intramolecular reactions (e.g., lactamization) are faster due to angle compression.[1]
The "Piperidine Acid" Distinction
Isonipecotic Acid Derivatives (4-COOH): The 3,3-dimethyl group is beta to the carboxylic acid.[1][2] Coupling to the acid is moderately hindered but feasible. Coupling to the Nitrogen is difficult.
Nipecotic Acid Derivatives (3-COOH): If the 3,3-dimethyl group is present, the C3 carbon becomes quaternary .[1][2] This creates extreme steric congestion. Formation of amides at this position is exceptionally difficult and often requires activation via acid fluorides or specific catalytic methods.
Part 3: Optimized Experimental Protocols
Standard protocols (EDC/HOBt) are insufficient for 3,3-dimethylpiperidine derivatives due to the steric blockade at the Nitrogen. The following protocols are self-validating systems designed for these hindered substrates.
Critical Step: If no reaction after 2 hours at RT, heat to 50°C . The 3,3-dimethyl group prevents racemization, allowing for thermal acceleration that would be risky with other chiral amines.
Work-up:
Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), then Sat. NaHCO3.
Success Metric: LCMS conversion >90%.[2] If <50%, switch to Acid Chloride method (SOCl2 generation followed by addition of amine + Pyridine).
Objective: Introduce the carboxylic acid at C4 if not commercially available.
Context: 3,3-dimethylpiperidine can be lithiated regioselectively due to the directing effect of the N-Boc group and the steric blocking of C2/C3.[1][2]
Reagent: s-BuLi / TMEDA at -78°C.
Electrophile: CO2 (dry ice).
Outcome: Yields trans-isomer predominantly due to the fixed chair conformation.[1][2]
Part 4: Case Studies in Drug Design
Metabolic Blocking (mPGES-1 Inhibitors)
In the development of mPGES-1 inhibitors, researchers utilized the 3,3-dimethylpiperidine scaffold to replace a standard piperidine linker.[1][2]
Problem: The unsubstituted piperidine was rapidly metabolized via oxidation at the C3 position.
Solution: Introduction of the 3,3-dimethyl group blocked this metabolic "soft spot."[2]
Result: The half-life (
) increased from <15 min to >2 hours in human liver microsomes, without sacrificing potency.[1] The conformational lock also improved selectivity against COX-1/COX-2 enzymes.[1][2]
Sigma Receptor Ligands
Sigma (
) receptors prefer ligands with specific spatial arrangements of hydrophobic bulk.
Observation: 3,3-dimethylpiperidine derivatives showed higher affinity for
receptors compared to unsubstituted analogs.[1][2]
Mechanism: The gem-dimethyl group forces the N-substituent into an equatorial orientation, perfectly matching the hydrophobic pocket of the receptor, whereas the unsubstituted analog loses entropy upon binding due to the need to "freeze" a specific conformer.[2]
Part 5: Decision Flowchart
Use this logic gate to select the correct scaffold for your project.
Figure 2: Decision matrix for selecting between unsubstituted and 3,3-dimethyl scaffolds based on project requirements.
References
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl Effect). Link
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Discusses the impact of sp3-rich scaffolds like dimethylpiperidine on drug success). Link[1]
Kostal, J., & Jorgensen, W. L. (2010). The Thorpe-Ingold Effect: A Solvation Phenomenon? Journal of the American Chemical Society. (Computational analysis of the gem-dimethyl effect). Link[1]
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.[1] (Protocols for coupling hindered amines). Link
Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands.[1][2] Current Medicinal Chemistry. (Case study on 3,3-dimethylpiperidine in drug design). Link
Riendeau, D., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters, 26(19), 4824-4828.[1] (Specific application of the scaffold for metabolic stability). Link
A Comparative Guide to the Structural Elucidation of 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic Acid
This guide provides a comprehensive framework for the structural analysis of 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid. As of this publication, a definitive, publicly accessible single-crystal X-ray structure fo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the structural analysis of 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid. As of this publication, a definitive, publicly accessible single-crystal X-ray structure for this specific molecule has not been deposited in major crystallographic databases. This scenario is common in drug discovery and development, where novel compounds are continuously synthesized.
Therefore, this document serves a dual purpose: first, to provide a robust, field-proven protocol for obtaining and analyzing the crystal structure of the target molecule. Second, to offer a comparative analysis based on crystallographic data from structurally similar compounds. This approach allows us to predict and interpret the structural characteristics of the target molecule, providing valuable insights for researchers, medicinal chemists, and drug development professionals.
The Strategic Importance of 3D Structural Data
In modern drug development, understanding the precise three-dimensional arrangement of a molecule is non-negotiable. For a molecule like 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid, which contains a flexible piperidine core, bulky substituents, and a hydrogen-bonding moiety, the solid-state conformation dictates its physicochemical properties, including solubility, stability, and crystal packing. These factors, in turn, profoundly influence bioavailability and formulation strategies. X-ray crystallography remains the gold standard for obtaining this definitive atomic-level information.[1][2]
Proposed Workflow for Structural Determination
The pathway from a synthesized powder to a refined crystal structure is a multi-step process requiring meticulous execution. Each step is designed to ensure the final data is of the highest quality and publishable standard.
Caption: Experimental workflow for single-crystal X-ray structure determination.
Experimental Protocol: From Powder to Structure
Synthesis and Purity Confirmation:
The target compound, 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid, is typically synthesized from its precursor, 1-Benzyl-3,3-dimethyl-piperidin-4-one[3], via a multi-step process such as a Strecker or Bucherer-Bergs reaction followed by hydrolysis.
Causality: Absolute purity (>98%, assessed by HPLC and NMR) is paramount. Impurities can inhibit crystallization or co-crystallize, leading to ambiguous or incorrect structural data. The identity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct molecular formula is used during structure refinement.
Crystallization Trials:
Objective: To grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) with minimal mosaicity.
Methodology - Slow Evaporation: Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a small vial. The vial is loosely capped to allow the solvent to evaporate over several days to weeks at a constant temperature.
Methodology - Vapor Diffusion: Create a saturated solution of the compound in a solvent in which it is soluble. This solution is placed in a small, open container inside a larger, sealed chamber containing a "weaker" solvent (anti-solvent) in which the compound is poorly soluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow, ordered crystal growth.
Expert Insight: The zwitterionic nature of the carboxylic acid and the tertiary amine allows for a range of intermolecular interactions. A solvent screen including polar protic (ethanol), polar aprotic (acetone, ethyl acetate), and nonpolar (toluene) solvents is recommended to explore different hydrogen bonding and packing motifs.
Data Collection and Processing:
A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer.
The crystal is cooled, typically to 100 K, using a nitrogen or helium stream. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
The diffractometer exposes the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) at various orientations, and the diffraction data (intensities and positions of spots) are collected on a detector.[4]
The collected data frames are integrated and scaled to produce a file containing the unique reflection data, which is then used for structure solution and refinement.
Comparative Structural Analysis with Known Analogs
To anticipate the structural features of the target molecule, we compare it with crystallographically characterized analogs. This analysis focuses on three key structural motifs: the N-benzylpiperidine unit, the gem-dimethyl group, and the carboxylic acid function.
Caption: Logic diagram for the comparative structural analysis.
Typically equatorial to minimize steric hindrance.
Equatorial
(Not Applicable)
Equatorial
Substituent at C4
Varies
Equatorial Carboxylic Acid
Varies
Axial or Equatorial Carboxylic Acid
gem-Dimethyl at C3
(Not Applicable)
(Not Applicable)
Can induce ring puckering or lock conformation.
Likely to force C4-substituent into an axial position to relieve steric strain.
Key Intermolecular Interaction
π-stacking from benzyl groups; van der Waals forces.
Strong O-H···O hydrogen bonding between carboxylic acids, often forming dimers.
C-H···π interactions; van der Waals forces.
Dominant O-H···O hydrogen-bonded dimers; potential C-H···π interactions from benzyl groups.
Typical Space Group
Centrosymmetric (e.g., P2₁/c)
Centrosymmetric (e.g., P-1, P2₁/c)
Centrosymmetric (e.g., P2₁/n) or non-centrosymmetric
Likely Centrosymmetric (P2₁/c or P-1)
Expert Analysis & Predictions
Piperidine Ring Conformation: The piperidine ring will almost certainly adopt a stable chair conformation to minimize torsional and angular strain. This is a consistent feature across nearly all known piperidine crystal structures.[7][8]
Influence of the gem-Dimethyl Group: The 3,3-dimethyl substitution is the most structurally demanding feature. These bulky groups will occupy one axial and one equatorial position relative to the chair's average plane. Their steric hindrance is significant and is expected to strongly influence the orientation of the adjacent carboxylic acid at the C4 position. To avoid unfavorable 1,3-diaxial interactions, the system will likely force the C4-carboxylic acid group into an axial orientation . While equatorial is often preferred for large groups, the steric clash with the C3-dimethyl group may override this tendency.
Hydrogen Bonding and Crystal Packing: The carboxylic acid is a powerful hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers in the crystal lattice, linked by strong O-H···O hydrogen bonds between two carboxylic acid groups. This is a very common and stabilizing packing motif for carboxylic acids.[6] The bulky N-benzyl groups will then pack in the remaining space, likely governed by weaker van der Waals forces and possible C-H···π interactions.[7]
Conclusion: A Path to Definitive Structure
While a definitive crystal structure for 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid is not yet public, a robust and logical pathway exists for its determination. By following the detailed experimental workflow, researchers can obtain high-quality data. Furthermore, the comparative analysis with known structural analogs provides a powerful predictive framework. We confidently predict a structure featuring a piperidine ring in a chair conformation, with the gem-dimethyl groups sterically influencing the carboxylic acid into an axial position, and a crystal packing dominated by strong hydrogen-bonded carboxylic acid dimers. This predicted model serves as an excellent starting point for interpreting forthcoming experimental data and for guiding further development of this and related compounds.
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